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Compound of Interest

2,6-Dibromo-4-hydroxybenzoic
Compound Name: d
aci

Cat. No.: B3324681

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic properties of
2,6-Dibromo-4-hydroxybenzoic acid. Due to the limited availability of published experimental
data for this specific isomer, this document focuses on the predicted spectroscopic data based
on its chemical structure and comparison with analogous compounds. It also outlines the
standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2,6-Dibromo-4-hydroxybenzoic acid.

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
(ppm)
) Aromatic Protons (H-
~7.8-8.0 Singlet 2H
3, H-5)
) Carboxylic Acid
~10.0-13.0 Broad Singlet 1H
Proton (-COOH)
~5.0-6.0 Broad Singlet 1H Hydroxyl Proton (-OH)
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Solvent: DMSO-ds

. 1 13 1
Chemical Shift (8) (ppm) Assignment
~165-170 Carboxylic Acid Carbon (-COOH)
~ 155 - 160 Carbon attached to Hydroxyl group (C-4)
~135-140 Aromatic Carbons (C-3, C-5)
~115-120 Carbons attached to Bromine (C-2, C-6)
~110- 115 Carbon attached to Carboxyl group (C-1)

Solvent: DMSO-ds

ble 3: licted IR < :

Frequency (cm™?) Functional Group

3300 - 2500 (broad) O-H stretch (Carboxylic Acid)

~ 3200 (broad) O-H stretch (Phenol)

~ 1700 C=0 stretch (Carboxylic Acid)

~ 1600, 1470 C=C stretch (Aromatic)

~ 1250 C-O stretch (Carboxylic Acid/Phenol)
~ 700 - 600 C-Br stretch

Table 4: Predicted Mass Spectrometry Data

miz Interpretation

[M]*- Molecular ion peak with characteristic

294, 296, 298 _ , ,

isotopic pattern for two bromine atoms
277, 279, 281 [M-OH]*
250, 252, 254 [M-COOH]*
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
compound like 2,6-Dibromo-4-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des, CDCIs) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o The number of scans can range from 8 to 64, depending on the sample concentration.
13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,
and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of
13C_

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry
potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it
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into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm~1.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the IR
spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron Impact - El).

o Data Acquisition:

o ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a
liquid chromatograph (LC). Acquire the mass spectrum in either positive or negative ion
mode.

o EI-MS: Introduce the sample (often via a direct insertion probe for solids) into the high
vacuum of the mass spectrometer, where it is bombarded with a beam of electrons.

o Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to
determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Compound Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

 To cite this document: BenchChem. [Spectroscopic Characterization of 2,6-Dibromo-4-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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